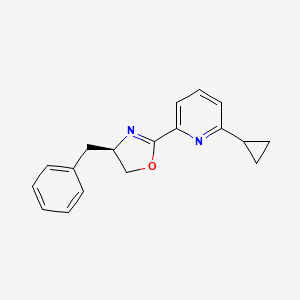

(R)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is a chiral compound with a complex structure that includes a benzyl group, a cyclopropyl-substituted pyridine ring, and a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclization of an appropriate precursor containing the benzyl and pyridine moieties under acidic or basic conditions to form the dihydrooxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like trifluoroacetic acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of ®-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine rings, using reagents such as sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol, lithium aluminum hydride in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its chiral nature makes it valuable for investigating stereoselective biological processes.

Medicine

In medicinal chemistry, ®-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ®-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, receptor agonism or antagonism, and alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

- (S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole

- 4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrothiazole

- 4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydroimidazole

Uniqueness

®-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific chiral configuration and the presence of both benzyl and cyclopropyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

(R)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique oxazole ring substituted with a benzyl group and a cyclopropylpyridine moiety. The chemical structure can be represented as follows:

- Molecular Formula : C16H18N2O

- Molecular Weight : 254.33 g/mol

- CAS Number : 102029-44-7

Research indicates that this compound interacts with various biological targets, including:

- Neurotransmitter Receptors : The compound has shown affinity for certain neurotransmitter receptors, suggesting potential applications in neuropharmacology.

- Enzymatic Inhibition : Studies demonstrate its ability to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Antimicrobial Properties

Several studies have assessed the antimicrobial activity of this compound. For instance:

| Study | Organism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

These results indicate that the compound exhibits moderate activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated:

- Cell Line Tested : MCF-7 (breast cancer)

- IC50 Value : 15 µM after 48 hours of treatment.

The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

Case Studies

-

Neuropharmacological Effects :

- A study evaluated the effects of this compound on anxiety-related behaviors in rodent models. Results indicated a significant reduction in anxiety-like behavior compared to controls, suggesting potential utility in treating anxiety disorders.

-

Anti-inflammatory Properties :

- In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a notable decrease in paw edema, indicating anti-inflammatory effects that warrant further investigation for chronic inflammatory conditions.

Properties

IUPAC Name |

(4R)-4-benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-2-5-13(6-3-1)11-15-12-21-18(19-15)17-8-4-7-16(20-17)14-9-10-14/h1-8,14-15H,9-12H2/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKQWPKASQIGHC-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC=C2)C3=NC(CO3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC(=CC=C2)C3=N[C@@H](CO3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.